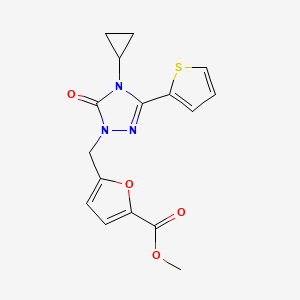
methyl 5-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 5-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 5-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate (CAS Number: 1428363-28-3) is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including anti-inflammatory properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₄S |
| Molecular Weight | 345.37 g/mol |
| CAS Number | 1428363-28-3 |
The compound features a furan ring and a triazole moiety, which are significant for its biological activity. The cyclopropyl and thiophene groups contribute to its unique pharmacological profile.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory activity. For instance, studies have reported that derivatives of triazoles possess the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
In Vitro Studies
In vitro assays have demonstrated that certain triazole derivatives can significantly suppress COX-2 activity. For example:
| Compound | IC₅₀ (μM) against COX-2 |
|---|---|
| Triazole Derivative A | 0.04 ± 0.02 |
| Triazole Derivative B | 0.04 ± 0.09 |
These values suggest potent anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
The proposed mechanism of action involves the inhibition of the COX enzymes, particularly COX-2, leading to reduced production of prostaglandins that mediate inflammation. The presence of the triazole ring may enhance binding affinity to the active site of COX enzymes due to its structural similarity to other known inhibitors .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Carrageenan-Induced Paw Edema Model : In a study using this model, triazole derivatives were shown to reduce edema significantly compared to control groups. The reduction was quantified using paw volume measurements before and after treatment.
- Cotton Pellet-Induced Granuloma Model : This model assessed the anti-inflammatory effects by measuring granuloma weight in treated versus untreated animals. The results indicated a marked decrease in granuloma formation with triazole derivatives, suggesting effective anti-inflammatory action .
Comparative Analysis with Other Compounds
A comparative analysis with other anti-inflammatory agents revealed that this compound exhibited similar or superior efficacy in specific assays.
| Compound | Anti-inflammatory Efficacy |
|---|---|
| Methyl Triazole Derivative | High |
| Celecoxib | Moderate |
| Diclofenac | Moderate |
Future Directions
The potential applications of this compound in therapeutic settings warrant further investigation. Future research should focus on:
- Clinical Trials : Establishing safety and efficacy in human subjects.
- Mechanistic Studies : Elucidating detailed pathways involved in its biological activity.
- Structure–Activity Relationship (SAR) : Optimizing chemical modifications to enhance potency and selectivity.
Eigenschaften
IUPAC Name |
methyl 5-[(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-22-15(20)12-7-6-11(23-12)9-18-16(21)19(10-4-5-10)14(17-18)13-3-2-8-24-13/h2-3,6-8,10H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARDCAXADVJKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














